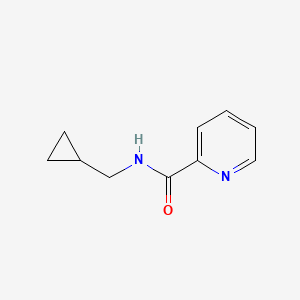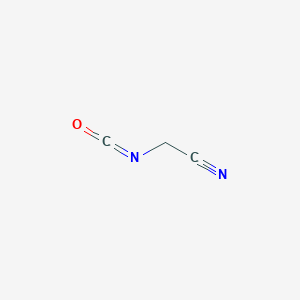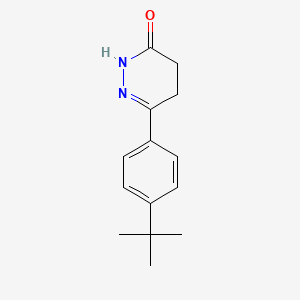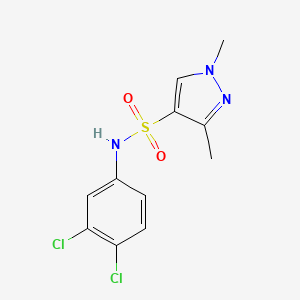
N-(cyclopropylmethyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(cyclopropylmethyl)pyridine-2-carboxamide involves several steps. For instance, one method includes the reaction of 6-chloropyridine-2-carboxylic acid with oxalyl chloride in dichloromethane (DCM) and dimethylformamide (DMF). The resulting compound is then concentrated and azeotroped with DCM .
Molecular Structure Analysis
The compound’s molecular structure consists of a pyridine ring with a carboxamide group attached at position 2. The cyclopropylmethyl substituent is linked to the nitrogen atom of the carboxamide group. The chlorine atom is positioned at the 6th position on the pyridine ring .
Aplicaciones Científicas De Investigación
N-CMPC has been studied for its potential applications in various areas of scientific research, including drug development and drug delivery. N-CMPC has been found to be useful in the development of drugs that target specific proteins, as it has been shown to interact with certain proteins in a specific manner. Additionally, N-CMPC has been studied for its potential to be used as a drug delivery vehicle, as it has been found to be able to transport drugs to specific areas in the body.
Mecanismo De Acción
Target of Action
Similar compounds such as n-methyl-2-pyridone-5-carboxamide (n-me-2py) have been shown to interact with kidney fibroblasts and tubular epithelial cells . These cells play a crucial role in renal function and the progression of chronic kidney disease (CKD) .
Biochemical Pathways
N-(cyclopropylmethyl)pyridine-2-carboxamide may affect the NAD+ metabolism pathway, similar to N-Me-2PY . Abnormalities in this pathway can lead to the progression of CKD . N-Me-2PY, a metabolite of NAD+, has been shown to inhibit TGFβ1-induced fibrosis and inflammation, suggesting a potential role in the regulation of these biochemical pathways .
Pharmacokinetics
Similar pyridine carboxamide derivatives have been investigated for their pharmacokinetic properties . These studies typically involve the synthesis of the compounds, followed by in vitro and in vivo evaluations of their absorption, distribution, metabolism, and excretion .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-CMPC has several advantages when used in laboratory experiments. For example, it is relatively easy to synthesize, and it is relatively stable under a variety of conditions. Additionally, it is non-toxic and has a low melting point, making it easy to handle in the laboratory. However, there are also some limitations to using N-CMPC in laboratory experiments. For example, it is not soluble in water, which can make it difficult to work with in certain experiments. Additionally, it is not very soluble in organic solvents, which can also limit its use in certain experiments.
Direcciones Futuras
N-CMPC has a variety of potential future applications. For example, it could be further studied for its potential to be used as an anti-cancer agent, as well as for its potential to be used as a drug delivery vehicle. Additionally, it could be further studied for its potential to be used in the development of drugs that target specific proteins, as well as for its potential to be used as an anti-inflammatory and analgesic agent. Finally, N-CMPC could be further studied for its potential to be used in the development of novel therapeutic compounds.
Métodos De Síntesis
N-CMPC is synthesized through a two-step process. The first step involves the reaction of cyclopropylmethyl bromide with pyridine-2-carboxylic acid in the presence of a base, such as potassium carbonate, to form the cyclopropylmethyl pyridine-2-carboxamide intermediate. The second step involves the reaction of this intermediate with an amine, such as aniline, to form the final product, N-CMPC.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10(12-7-8-4-5-8)9-3-1-2-6-11-9/h1-3,6,8H,4-5,7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMABUOOTPGANC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[11-(3,4-dimethylphenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-dien-9-yl]-N-(2-phenylethyl)acetamide](/img/structure/B6522883.png)
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6522886.png)
![3-(2,4-dihydroxy-3-methoxyphenyl)-5-(4-methylphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B6522894.png)
![N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522902.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522914.png)
![N-{thieno[2,3-d]pyrimidin-4-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6522922.png)



![N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide](/img/structure/B6522950.png)
![N-[(furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6522959.png)
![N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522975.png)
![N-{[4-(trifluoromethoxy)phenyl]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522976.png)
![2-chloro-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B6522986.png)